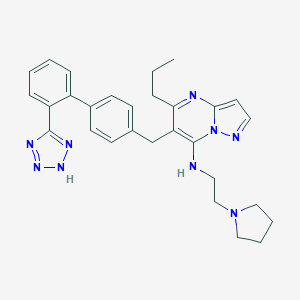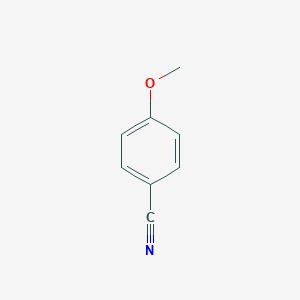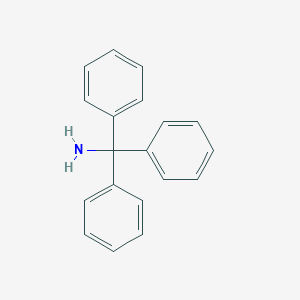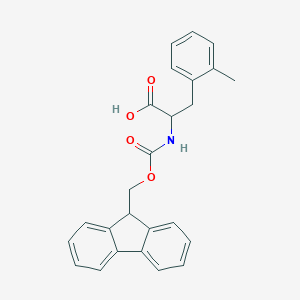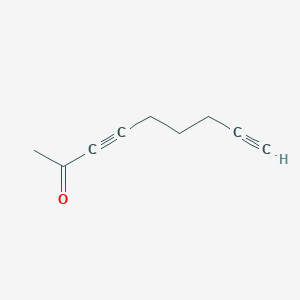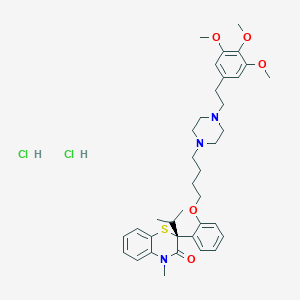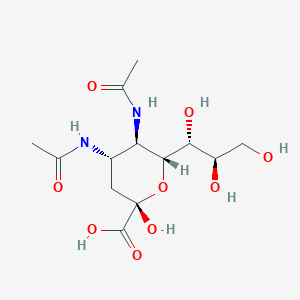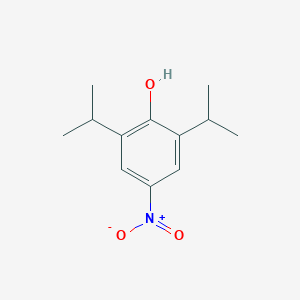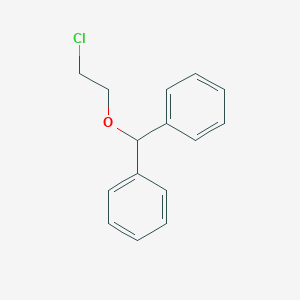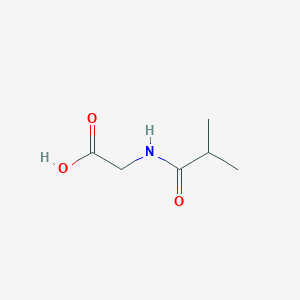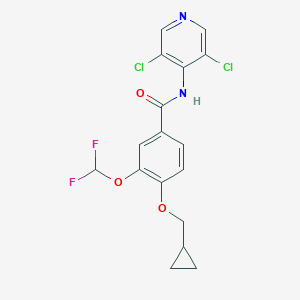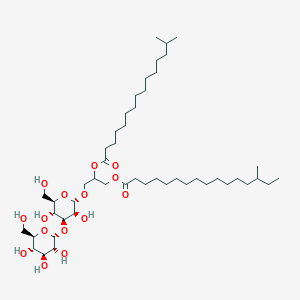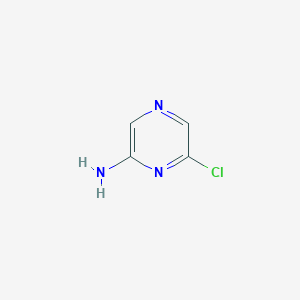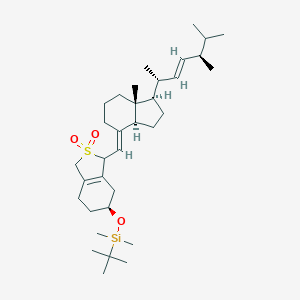
(3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct” is a compound that belongs to the class of molecules known as diastereomers . Diastereomers are stereoisomers that are not mirror images of each other and are non-superimposable . They can have different physical properties and reactivity .
Molecular Structure Analysis
The molecular structure of diastereomers, such as “(3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct”, involves the arrangement of atoms in space . Diastereomers can occur when a compound has two or more stereocenters .Chemical Reactions Analysis
Chemical reactions involving vitamin D metabolites often involve derivatization reagents to improve the ionization efficiency of the vitamin D compounds and to decrease isobaric interference levels coming from the media . Recent developments in mass spectrometry techniques have further characterized and elucidated the structures of vitamin D metabolites .Physical And Chemical Properties Analysis
Diastereomers can have different physical properties and reactivity . They have different melting points and boiling points and different densities . In order for diastereomer stereoisomers to occur, a compound must have two or more stereocenters .Applications De Recherche Scientifique
Enantioselective Synthesis
A key application of (3S)-tert-butyldimethylsilyl Vitamin D2 SO2 Adduct is in the enantioselective synthesis of fluorinated vitamin D3 analogues. This process involves the synthesis of a 1Alpha-fluoro A-ring dienol, a critical building block, from 4-{[tert-butyldimethylsilyl]oxy}cyclohexanone. An important aspect of this synthesis is a diastereoselective fluorodesilylation step, which is pivotal for creating enantioselectively active compounds (Giuffredi, Bobbio, & Gouverneur, 2006).
Synthesis of Fluorovitamin D Derivatives
Another significant application is in the synthesis of fluorovitamin D derivatives. This process starts from Vitamin D2 and utilizes electrophilic fluorination of Vitamin D-SO2 adducts. This method facilitates regio- and stereoselective electrophilic fluorination at specific sites, contributing to detailed studies of the stereochemistry and isomerization of vitamin D derivatives (Shimizu, Iwasaki, Ohno, & Yamada, 2000).
Role in Structural Modifications
The compound is also used in structural modifications of Vitamin D3, demonstrating its role in the synthesis of cyclic sulfones from different forms of Vitamin D3. These modifications play a crucial role in understanding the properties and behavior of various vitamin D3 derivatives (Reischl & Zbiral, 1979).
Antipsoriatic Vitamin D Derivative Synthesis
In the synthesis of potentially antipsoriatic vitamin D derivatives, this compound is used in a multiselective enzymatic step. This step is crucial for synthesizing high enantiomeric excess compounds, indicating its importance in the production of therapeutically relevant vitamin D analogues (Wirz, Iding, & Hilpert, 2000).
Improved Synthesis of Vitamin D3 Analogs
The compound has been instrumental in the improved synthesis of potent vitamin D3 analogs. These analogs, such as 24, 24-difluoro-1α, 25-dihydroxyvitamin D3, have been synthesized via Vitamin D2-SO2 adducts, demonstrating the compound's utility in creating more efficient synthesis pathways for vitamin D3 analogs (Ando, Koike, Kondo, & Takayama, 1995).
Vitamin D Receptor Antagonists
It plays a role in the design and synthesis of vitamin D receptor antagonists with A-ring modifications. This includes the creation of novel A-ring analogues and assessing their biological profiles, highlighting the importance of this compound in the development of new pharmaceuticals (Fujishima et al., 2003).
Comparative Efficacy of Vitamin D Forms
Research involving this compound also extends to comparative studies of different forms of Vitamin D. For instance, studies comparing the efficacy of Vitamin D2 and D3 in increasing serum 25-hydroxyvitamin D concentrations have leveraged such compounds to understand the metabolic and physiological differences between these vitamin forms (Trang et al., 1998).
Orientations Futures
The future directions in the field of vitamin D research involve the development of vitamin D analogs that can separate the effects of the active metabolite 1,25-dihydroxyvitamin D (1,25(OH)2D) on calcium and phosphate homeostasis from its effects on other biologic processes . This could lead to the development of new therapies to prevent and treat disease .
Propriétés
IUPAC Name |
[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58O3SSi/c1-23(2)24(3)13-14-25(4)30-17-18-31-26(12-11-19-34(30,31)8)20-32-29-21-28(37-39(9,10)33(5,6)7)16-15-27(29)22-38(32,35)36/h13-14,20,23-25,28,30-32H,11-12,15-19,21-22H2,1-10H3/b14-13+,26-20+/t24-,25+,28-,30+,31-,32?,34+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXKXFGJQNACAU-NYGAKBRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C3C4=C(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58O3SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454869 |
Source


|
| Record name | (3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct (Mixture of Diastereomers) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5S)-3-[(E)-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane | |
CAS RN |
251445-16-6 |
Source


|
| Record name | (3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct (Mixture of Diastereomers) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

